4-(1-Methylpiperidin-4-yloxy)benzaldehyde
Description
4-(1-Methylpiperidin-4-yloxy)benzaldehyde is a benzaldehyde derivative featuring a 1-methylpiperidin-4-yloxy substituent at the para position of the aromatic ring. This compound is structurally characterized by its piperidine ring, which is methylated at the nitrogen atom and linked to the benzaldehyde core via an ether bond. Its structural analogs, such as piperazine- or pyrrolidine-substituted benzaldehydes, are widely studied for pharmacological activities, including enzyme inhibition and antinociceptive effects .
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)oxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,10,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOBYOISGCLBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260223 | |
| Record name | 4-[(1-Methyl-4-piperidinyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215460-41-6 | |
| Record name | 4-[(1-Methyl-4-piperidinyl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215460-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1-Methyl-4-piperidinyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpiperidin-4-yloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-methylpiperidine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Hydroxybenzaldehyde+1-MethylpiperidineBase, Refluxthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpiperidin-4-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: 4-(1-Methylpiperidin-4-yloxy)benzoic acid.
Reduction: 4-(1-Methylpiperidin-4-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Methylpiperidin-4-yloxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Methylpiperidin-4-yloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogues
The benzaldehyde scaffold is versatile, with modifications to its substituent groups significantly altering biological activity and physicochemical properties. Key analogues include:
Key Structural Differences :
- Piperazine vs. In contrast, piperidine-containing compounds (e.g., and ) offer greater lipophilicity, favoring blood-brain barrier penetration .
- Substituent Effects : The methylsulfonyl group in 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde increases polarity and solubility compared to the methylpiperidine ether in this compound .
Pharmacological Activities
- AChE Inhibition: 4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde derivatives demonstrated IC₅₀ values in the nanomolar range, attributed to piperazine-fluorophenyl interactions with the enzyme’s peripheral anionic site .
- Antinociceptive Effects: 4-(4-(Methylsulphonyl)piperazin-1-yl)benzaldehyde derivatives reduced pain responses in murine models by modulating opioid receptors .
- Antifungal Activity : Piperidine-substituted benzaldehydes showed moderate activity against Candida albicans, likely due to increased membrane permeability .
Physicochemical Properties
Biological Activity
4-(1-Methylpiperidin-4-yloxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and structure-activity relationships (SAR), emphasizing its therapeutic potential.
Chemical Structure
The compound features a benzaldehyde moiety substituted with a 1-methylpiperidin-4-yloxy group. This structural configuration is critical for its biological activity, particularly in interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, piperidine derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 13 to 22 μM, suggesting that modifications to the piperidine structure can enhance potency against bacterial strains .
Anticancer Properties
The compound has also been implicated in cancer therapy. Research indicates that piperidine derivatives can induce apoptosis in cancer cells. For example, certain analogs demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, with improved efficacy compared to standard treatments like bleomycin . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial and cancer cell metabolism. For example, it has been shown to affect pathways related to menaquinone biosynthesis in Mtb .
- Receptor Modulation : It may also interact with receptors involved in cellular signaling pathways, potentially leading to altered gene expression and cellular responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the piperidine ring and the benzaldehyde group can significantly influence potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on piperidine | Enhanced antimicrobial and anticancer activity |
| Alteration of aldehyde group | Changes in lipophilicity and receptor binding affinity |
Research suggests that increasing lipophilicity can improve cellular uptake, while specific substitutions can enhance selectivity towards desired biological targets .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of piperidine derivatives, including those similar to this compound, showed promising results against resistant strains of bacteria. The compounds were evaluated for their minimum inhibitory concentrations (MICs), revealing effective inhibition at low concentrations .
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that certain derivatives induce apoptosis through both intrinsic and extrinsic pathways. The results indicated significant reductions in cell viability when treated with optimized piperidine compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
